molecular formula C17H13F2N3O2 B11047163 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11047163
M. Wt: 329.30 g/mol
InChI Key: MBUCQGTZSVWDDR-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridin-6-one core, which is known for its biological activity, making it a valuable target for medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridin-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,3-difluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the furylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using furylmethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Difluorophenyl Derivatives: Compounds with difluorophenyl groups often show enhanced biological activity due to the presence of fluorine atoms.

Uniqueness

4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of a pyrazolo[3,4-b]pyridin-6-one core with both difluorophenyl and furylmethyl groups. This unique structure contributes to its potent anticancer activity and ability to inhibit microtubule polymerization .

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13F2N3O2/c18-14-5-1-4-11(16(14)19)12-7-15(23)21-17-13(12)8-20-22(17)9-10-3-2-6-24-10/h1-6,8,12H,7,9H2,(H,21,23)

InChI Key

MBUCQGTZSVWDDR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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